molecular formula C8H4BrF3N2 B1361761 2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile CAS No. 1000571-53-8

2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile

Cat. No.: B1361761
CAS No.: 1000571-53-8
M. Wt: 265.03 g/mol
InChI Key: QMUIRDSEOUGZIP-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4BrF3N2. It is a derivative of benzonitrile, featuring an amino group at the second position, a bromine atom at the fifth position, and a trifluoromethyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of nitrobenzonitriles.

    Reduction: Formation of aminobenzonitriles.

Scientific Research Applications

2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-amino-5-bromo-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUIRDSEOUGZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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